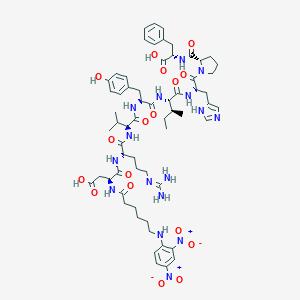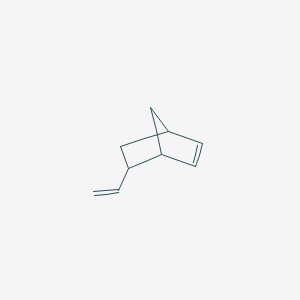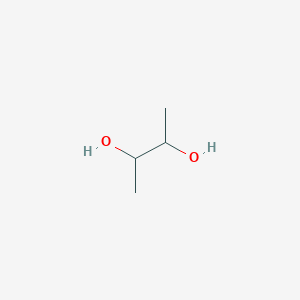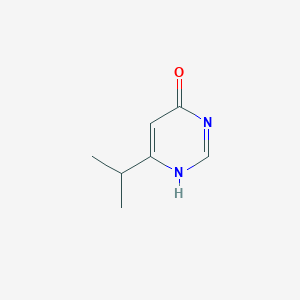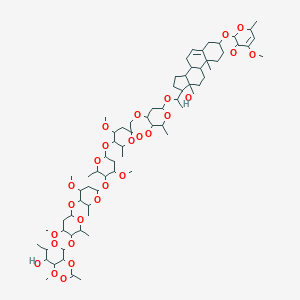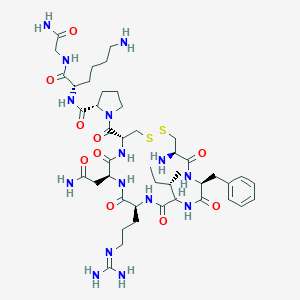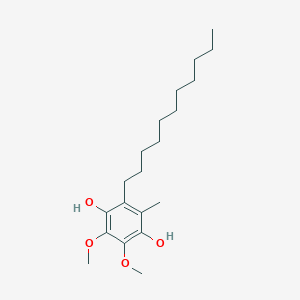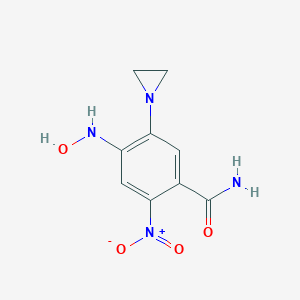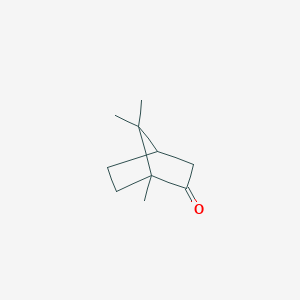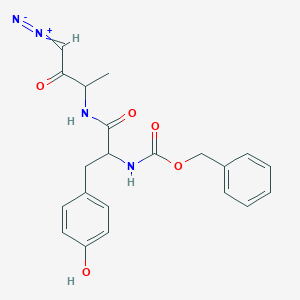
Benzyloxycarbonyltyrosylalanine diazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonyltyrosylalanine diazomethane is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Z-Tyr-Ala-CHN2 and is a diazomethane derivative of the amino acid tyrosine and the dipeptide alanine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
Z-Tyr-Ala-CHN2 works by irreversibly binding to the active site of serine proteases, thus inhibiting their activity. This mechanism of action has been extensively studied and is well understood. The compound has been shown to be highly selective for serine proteases, making it a valuable tool for researchers studying these enzymes.
Effets Biochimiques Et Physiologiques
Z-Tyr-Ala-CHN2 has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine proteases, it has been shown to modulate the activity of other enzymes and receptors. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Z-Tyr-Ala-CHN2 is its selectivity for serine proteases. This makes it a valuable tool for researchers studying these enzymes. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers. However, one limitation of Z-Tyr-Ala-CHN2 is its irreversibility. Once bound to a serine protease, it cannot be removed, which can make it difficult to study the long-term effects of its inhibition.
Orientations Futures
There are several future directions for research involving Z-Tyr-Ala-CHN2. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the study of the long-term effects of serine protease inhibition. Additionally, researchers are interested in exploring the use of Z-Tyr-Ala-CHN2 in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of Z-Tyr-Ala-CHN2 involves the reaction of tyrosine and alanine with diazomethane in the presence of a catalyst. This results in the formation of a diazomethane derivative of the dipeptide, which can then be purified and used in scientific experiments. The synthesis of this compound is relatively straightforward, making it easily accessible to researchers.
Applications De Recherche Scientifique
Z-Tyr-Ala-CHN2 has been used extensively in scientific research due to its ability to selectively inhibit serine proteases. These enzymes play a crucial role in many physiological processes, including blood clotting, inflammation, and immune response. By inhibiting these enzymes, Z-Tyr-Ala-CHN2 can be used to study the role of serine proteases in various biological processes.
Propriétés
Numéro CAS |
117176-50-8 |
|---|---|
Nom du produit |
Benzyloxycarbonyltyrosylalanine diazomethane |
Formule moléculaire |
C21H22N4O5 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
benzyl N-[1-[(4-diazo-3-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22N4O5/c1-14(19(27)12-23-22)24-20(28)18(11-15-7-9-17(26)10-8-15)25-21(29)30-13-16-5-3-2-4-6-16/h2-10,12,14,18,26H,11,13H2,1H3,(H,24,28)(H,25,29) |
Clé InChI |
AUCPIJGDYBXJGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
enzyloxycarbonyltyrosylalanine diazomethane benzyloxycarbonyltyrosylalanyldiazomethane N-benzyloxycarbonyl-tyrosyl-alanyl diazomethane N-benzyloxycarbonyltyrosylalanyldiazomethane Z-Tyr-Ala-CHN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



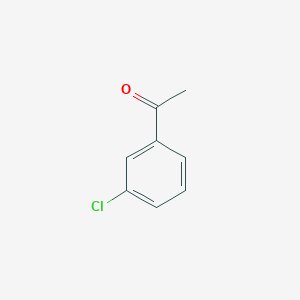
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
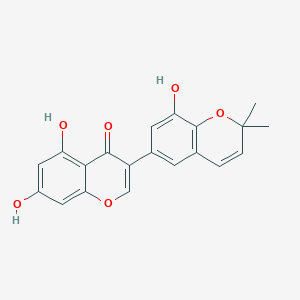
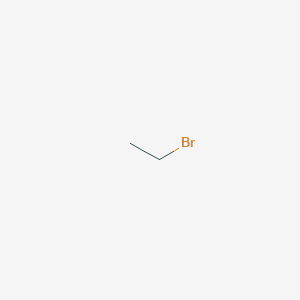
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
